3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one
Overview
Description
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one is an organic compound that features a unique combination of functional groups, including a hydroxyl group, a phenyl group, and a trifluoromethyl-substituted diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable phenol derivative in the presence of a base to form the azo compound.
Hydroxylation: The resulting azo compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and azo groups can participate in hydrogen bonding and electronic interactions with biological macromolecules, potentially affecting enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-en-1-one
- 2-Hydroxy-1-phenyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one
Uniqueness
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one is unique due to the specific positioning of the hydroxyl group and the trifluoromethyl-substituted diazenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)20-21-14(10-22)15(23)11-5-2-1-3-6-11/h1-10,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKROKXYGMPENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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